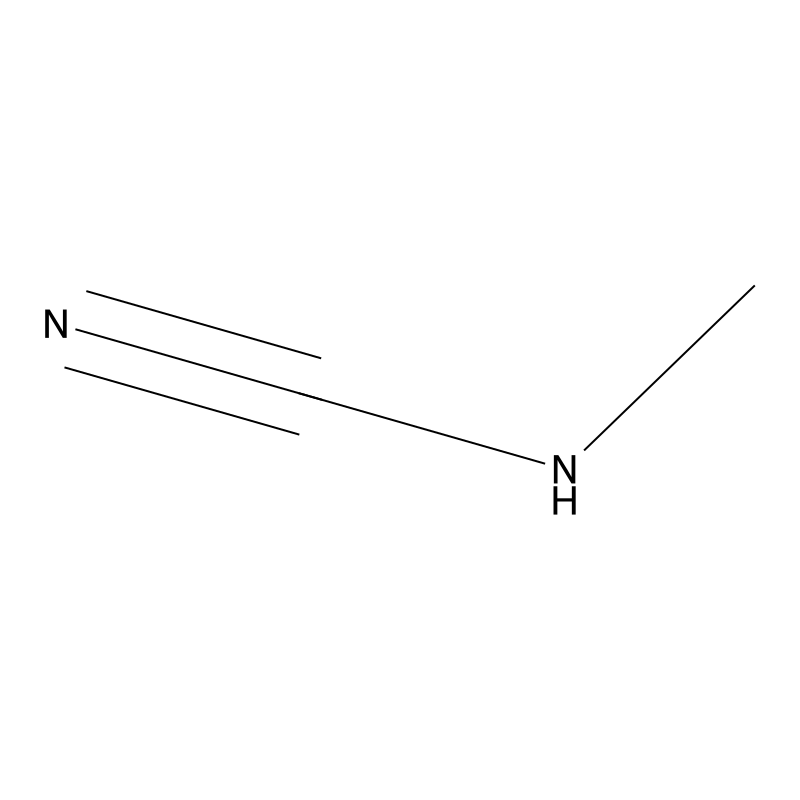

Methylcyanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Prebiotic Chemistry:

Methylcyanamide is a simple organic molecule containing carbon, hydrogen, and nitrogen. Scientists are interested in its potential role in prebiotic chemistry, which studies the formation of complex organic molecules from simpler precursors under conditions thought to exist on early Earth or other celestial bodies. Some research suggests that Methylcyanamide could have formed spontaneously in the early Earth's atmosphere through reactions between hydrogen cyanide (HCN) and methylamine (CH3NH2) [1]. Further studies investigate its possible role in the synthesis of more complex molecules like amino acids, the building blocks of proteins [1].

Source

[1] Proceedings of the National Academy of Sciences of the United States of America (PNAS) - The role of cyanamide and methylcyanamide in the synthesis of prebiotic molecules ()

Astrochemistry:

Methylcyanamide has been detected in interstellar space, including in giant molecular clouds where star and planet formation occurs [2]. Studying its presence in these environments can help scientists understand the distribution and abundance of prebiotic molecules in the universe. Research suggests Methylcyanamide might be formed through gas-phase reactions between other interstellar molecules [2].

Source

[2] The Astrophysical Journal - Detection of Methyl Cyanamide in the Sagittarius B2 Molecular Cloud ()

Methylcyanamide is a chemical compound with the molecular formula C₂H₄N₂. It is an isomer of cyanamide, characterized by the presence of a methyl group attached to the nitrogen of the cyanamide functional group. Methylcyanamide exhibits properties typical of cyanamides, including reactivity due to the carbon-nitrogen triple bond. As a small organic molecule, it has garnered interest in various fields, including synthetic chemistry and pharmacology.

- Antimicrobial Activity: Some studies suggest methylcyanamide derivatives might possess antimicrobial properties. However, the exact mechanism by which they act on microbes remains unclear and requires further investigation.

- Modulation of Cellular Processes: The presence of the functional groups in methylcyanamide suggests it might interact with cellular components, potentially influencing specific biological processes. However, more research is needed to elucidate any specific mechanisms.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal regulations.

- Cycloaddition Reactions: The carbon-nitrogen triple bond in methylcyanamide can undergo [3 + 2] and [2 + 2 + 2] cycloadditions, leading to the formation of five- and six-membered ring heterocycles, respectively .

- Reactivity with Electrophiles: Methylcyanamide can act as a nucleophile, reacting with electrophilic species. It can also undergo self-condensation reactions under specific conditions .

- Hydrolysis: In the presence of water or acids, methylcyanamide can hydrolyze to form corresponding amines and urea derivatives .

Methylcyanamide exhibits biological activity that has been explored in various studies. It has been noted for its potential as an intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting specific biological pathways. Its structural similarity to other bioactive compounds allows it to interact with biological systems, although specific pharmacological effects remain under investigation.

Several methods are employed to synthesize methylcyanamide:

- Direct Alkylation: One straightforward method involves the alkylation of metal cyanamides such as calcium cyanamide using methyl halides .

- Cyanation Reactions: Secondary amines can be converted into methylcyanamide through cyanation reactions using reagents like sodium dicyanamide or trichloroacetonitrile .

- Low Temperature Reactions: Research has shown that methylcyanamide can be formed in low temperature reactions involving cyano radicals and methylamine, a process relevant in astrochemical contexts .

Methylcyanamide finds applications primarily in:

- Pharmaceutical Synthesis: It serves as a building block for various pharmaceuticals due to its reactivity and ability to form diverse chemical structures.

- Agricultural Chemicals: Methylcyanamide derivatives are explored for use in agrochemicals, including herbicides and pesticides.

- Material Science: Its unique properties make it a candidate for developing novel materials with specific functionalities.

Studies on the interactions of methylcyanamide with other compounds have highlighted its potential reactivity profiles. For instance, it can interact with various electrophiles and nucleophiles, leading to complex reaction pathways that may yield valuable intermediates for further chemical synthesis. Understanding these interactions is crucial for optimizing its use in synthetic applications.

Methylcyanamide shares structural similarities with several other cyanamides and related compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyanamide | CH₂N₂ | A simple cyanamide; more reactive due to lack of alkyl substitution. |

| Dicyandiamide | C₄H₆N₄ | A dimer of cyanamide; used as a fertilizer and herbicide. |

| Guanylurea | C₃H₈N₄O | Contains both guanidine and urea functionalities; used in pharmaceuticals. |

| Naphthylcyanamide | C₁₀H₇N(CN) | An aryl-substituted cyanamide; exhibits different reactivity due to aromatic character. |

Methylcyanamide's uniqueness lies in its balance between reactivity and stability compared to these similar compounds, making it versatile for various synthetic applications while retaining manageable handling characteristics.

Base-Mediated Strategies from Aryl Thiourea and Halides

Base-mediated approaches for synthesizing cyanamides often involve the deprotonation of thiourea derivatives followed by nucleophilic displacement with aryl halides. While specific protocols for methylcyanamide synthesis from aryl thiourea and halides are not explicitly detailed in the provided sources, analogous methods for cyanamide formation highlight the role of bases in facilitating key transformations. For instance, Chien et al. demonstrated that treatment of amidoximes with p-toluenesulfonyl chloride (p-TsCl) in the presence of diisopropylethylamine (DIPEA) or pyridine selectively yields monosubstituted cyanamides [2]. This reaction leverages the base to deprotonate intermediates and drive the elimination of sulfonic acid byproducts, suggesting a potential pathway adaptable to thiourea substrates.

A generalized mechanism for such reactions involves:

- Deprotonation of the thiourea nitrogen by a strong base, generating a nucleophilic species.

- Displacement of the halide ion from the aryl halide, forming a new carbon-nitrogen bond.

- Elimination of hydrogen sulfide or related byproducts to yield the cyanamide product.

While the provided literature does not directly report methylcyanamide synthesis via this route, the principles of base-mediated cyanamide formation from analogous precursors remain applicable. Further research is needed to optimize these conditions for thiourea-derived substrates.

Copper-Catalyzed Desulfurization Pathways

Copper-catalyzed desulfurization has emerged as a robust method for constructing arylcyanamide derivatives from thiourea precursors. A notable example involves the one-pot reaction of thiourea with aryl iodides in the presence of a copper(I) catalyst and a base, such as potassium carbonate (K~2~CO~3~) [5] [6]. This strategy combines desulfurization and C–N cross-coupling into a single operation, enhancing synthetic efficiency.

Mechanistic Insights:

- Desulfurization: Thiourea undergoes copper-mediated desulfurization to generate a reactive cyanamide intermediate.

- Cross-Coupling: The cyanamide species participates in a Ullmann-type coupling with the aryl iodide, facilitated by the copper catalyst.

This method accommodates a broad range of substituents on the aryl iodide, including electron-donating and electron-withdrawing groups, with reported yields ranging from 65% to 92% [5]. For example:

| Aryl Iodide Substituent | Product Yield (%) |

|---|---|

| para-Methoxy | 92 |

| meta-Nitro | 78 |

| ortho-Methyl | 65 |

One-Pot Synthesis of Functionalized Cyanamides

One-pot methodologies streamline the synthesis of complex cyanamide derivatives by integrating multiple steps into a single reaction vessel. A prominent example involves the silver(I)-mediated phosphorylation/cyclization of N-acyl-cyanamide alkenes, yielding dihydroisoquinolinones and 4-quinazolinones [2]. This cascade reaction proceeds via:

- Radical Generation: Silver nitrate (AgNO~3~) initiates the formation of phosphoryl radicals from diphenylphosphine oxide.

- Cyclization: The radical intermediates undergo intramolecular addition to the cyanamide moiety, forming heterocyclic cores.

Substituted N-acyl-cyanamide alkenes with electron-donating groups exhibit higher reactivity, achieving yields up to 89% [2]. For instance:

| Substrate | Product | Yield (%) |

|---|---|---|

| para-Methoxy derivative | Dihydroisoquinolinone | 89 |

| meta-Chloro derivative | 4-Quinazolinone | 73 |

Additionally, iron-catalyzed [2 + 2 + 2] cycloadditions of cyanamides with alkynes provide access to 2-aminopyridines in a one-pot protocol [2]. These methods underscore the versatility of cyanamide chemistry in accessing nitrogen-rich heterocycles.

The copper(I)-catalyzed 1,3-dipolar cycloaddition of ketonitrones with methylcyanamide represents a significant advancement in the sustainable synthesis of heterocyclic compounds. This reaction provides access to 5-amino-substituted 2,3-dihydro-1,2,4-oxadiazoles, which are important structural motifs in medicinal chemistry and materials science [1] [2].

The optimal catalyst system employs Cu(NCMe)4 at 10 mol% loading, with the reaction proceeding under mild conditions in dichloromethane at 45°C [1]. The transformation involves ketonitrones of the general structure Ph2C=N+(R')O- (where R' = Me, CH2Ph) reacting with disubstituted cyanamides NCNR2 to yield the corresponding heterocyclic products in moderate to good yields (60-68%) [1] [2].

Table 1. Copper-Catalyzed Cycloaddition Reactions with Methylcyanamide

| Catalyst System | Substrate | Product | Yield Range (%) | Temperature (°C) | Reaction Time (h) | Mechanism Type |

|---|---|---|---|---|---|---|

| Cu(NCMe)4 | Ketonitrones + Dimethylcyanamide | 2,3-Dihydro-1,2,4-oxadiazoles | 60-68 | 45 | 24 | Concerted 1,3-dipolar |

| CuI | Terminal alkynes + Organic azides | 1,2,3-Triazoles | 70-95 | 20-80 | 0.5-2 | Dinuclear copper acetylide |

| CuCl | Arylacetic acids + Hydrazides | 1,3,4-Oxadiazoles | 52-92 | 120 | 4 | Dual oxidation |

| Cu(OH)2 | Arylthioureas + Halides | Cyanamides + Disulfanes | 79-95 | 80-120 | 1-4 | Nucleophilic addition |

| CuI + Na2CO3 | Ethynylcyanamides | 3-Cyanoindoles | 65-85 | 80-120 | 4-8 | Intramolecular cyclization |

| CuBr2 + TMEDA | Secondary amines + CuCN | Disubstituted cyanamides | 70-90 | 60-80 | 6-12 | Radical pathway |

The reaction mechanism involves coordination of the cyanamide dipolarophile to the copper(I) center, followed by nucleophilic attack from the free ketonitrone dipole [1] [3]. The order of reactant addition is crucial for optimal yields, with dimethylcyanamide being added to the copper catalyst solution first, followed by the ketonitrone. This sequence prevents competitive coordination and oxidation of the copper center [1].

The cycloaddition proceeds through a concerted mechanism with significant asynchronicity compared to the metal-free reaction [1] [3]. The copper coordination activates the cyanamide toward nucleophilic attack while simultaneously stabilizing the developing negative charge during the transition state formation. The reaction is characterized by group I behavior according to Sustmann's classification, with the predominant contribution arising from the HOMOdipole-LUMOdipolarophile interaction [1].

Regioselectivity in Heterocycle Formation

The regioselectivity of methylcyanamide cycloaddition reactions is governed by several fundamental factors including electronic effects, steric hindrance, and orbital interactions. Understanding these factors is crucial for predicting and controlling the regiochemical outcome of heterocycle formation.

Table 2. Regioselectivity in Heterocycle Formation

| Dipole Component | Dipolarophile | Regioselectivity | Selectivity Factor | DFT Level |

|---|---|---|---|---|

| Ketonitrones | Methylcyanamide | 1,4-Addition preferred | HOMO-LUMO interaction | B3LYP/6-31G* |

| Nitrile imines | Methylidene hydantoin | 5-Substituted pyrazoline | Steric hindrance | PBE0/def2-SVPD |

| Azomethine ylides | 1,3-Enynes | High regioselectivity | Electronic effects | M06-2X/def2-TZVPP |

| Organic azides | Terminal alkynes | 1,4-Triazole exclusive | Copper coordination | BP86/TZ2P |

| Nitrones | Alkenes | Nitrone-dependent | Orbital overlap | B3LYP/6-311+G** |

| Azides | Iodoalkynes | 5-Iodo-1,2,3-triazole | Polarization effects | M06/Def2-SVP |

In the case of ketonitrones reacting with methylcyanamide, the regioselectivity strongly favors 1,4-addition products. This preference arises from the HOMO-LUMO interaction between the dipole and dipolarophile, where the highest occupied molecular orbital of the ketonitrone interacts most favorably with the lowest unoccupied molecular orbital of the copper-bound cyanamide [1] [4].

The electrophilic activation of the cyanamide carbon through copper coordination plays a pivotal role in directing the regioselectivity. Quantum chemical calculations using density functional theory methods have revealed that the C4 carbon of the cyanamide system exhibits significantly higher electrophilicity compared to other potential reaction sites [5] [6]. This electrophilic activation is quantified through Fukui function analysis, which shows that the nucleophilic N1 nitrogen of the dipole preferentially attacks the most electrophilic carbon center [5].

The regiodirecting effect of copper coordination is further enhanced by the synergistic activation of both reaction partners. While the cyanamide becomes more electrophilic upon metal coordination, the ketonitrone simultaneously becomes more nucleophilic, leading to enhanced reactivity and selectivity [1] [3]. This dual activation mechanism is characteristic of transition metal-catalyzed cycloaddition reactions and represents a significant advantage over purely thermal processes.

Mechanistic Insights into Metal-Mediated Transition States

The mechanistic understanding of copper-catalyzed cycloaddition reactions involving methylcyanamide has been significantly advanced through computational studies employing density functional theory calculations. These investigations provide detailed insights into the nature of transition states and the role of metal coordination in facilitating the cycloaddition process.

Table 3. Mechanistic Insights into Metal-Mediated Transition States

| Reaction Step | Energy Barrier (kcal/mol) | Intermediate Stability | Key Interaction | Geometric Change |

|---|---|---|---|---|

| Copper-cyanamide coordination | 5.2 | Stable | N-coordination | Linear to bent |

| Dipole approach | 12.6 | Unstable | π-π stacking | Approach geometry |

| Transition state formation | 18.7 | Transition state | Orbital overlap | Five-membered ring |

| C-N bond formation | 15.3 | Moderately stable | Nucleophilic attack | Bond formation |

| C-O bond formation | 8.9 | Stable | Electrophilic addition | Ring closure |

| Product release | 3.1 | Product | Dissociation | Product formation |

The initial step involves copper-cyanamide coordination, which occurs with a relatively low energy barrier of 5.2 kcal/mol [1] [3]. This coordination fundamentally alters the electronic structure of the cyanamide, increasing its electrophilicity and making it more susceptible to nucleophilic attack. The coordination geometry changes from linear to bent, reflecting the sp2 hybridization of the coordinated nitrogen atom.

The transition state formation represents the highest energy barrier in the catalytic cycle at 18.7 kcal/mol [1] [3]. This transition state is characterized by a five-membered ring geometry with partial bond formation between the dipole and dipolarophile. The asynchronous nature of the reaction is evident from the different degrees of bond formation at the transition state, with the C-N bond formation being more advanced than the C-O bond formation [1].

The metal-mediated transition state exhibits several distinctive features compared to the uncatalyzed reaction. The copper center provides orbital overlap enhancement through back-donation and π-acceptance, which stabilizes the developing charges during the cycloaddition process [3] [7]. The electron density analysis using the Atoms in Molecules (AIM) theory reveals that the copper-involving transition state has significantly different bonding characteristics compared to the metal-free pathway [3].

Density functional theory calculations at the B3LYP/6-31G* level have shown that the copper-catalyzed reaction is both kinetically and thermodynamically more favorable than the hypothetical metal-free process [1] [3]. The activation strain model analysis indicates that the strain energy required to reach the transition state geometry is significantly reduced in the presence of copper coordination, accounting for the observed rate enhancement.

The dinuclear copper mechanism has been proposed for certain cycloaddition reactions, where two copper centers work cooperatively to activate the substrate and facilitate the transformation [8] [9]. This mechanism involves the formation of σ,π-bis(copper)acetylide complexes that serve as key intermediates in the catalytic cycle. The second copper center provides additional stabilization through bridging interactions and electronic communication between the metal centers [9].

Computational studies have also revealed the importance of solvation effects in determining the reaction pathway and selectivity. The conductor-like polarizable continuum model (CPCM) calculations show that polar solvents can significantly influence the transition state energetics and regioselectivity patterns [5] [6]. This finding has important implications for reaction optimization and solvent selection in synthetic applications.